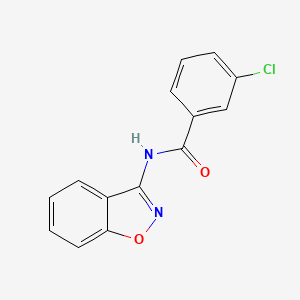

N-(1,2-benzoxazol-3-yl)-3-chlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzoxazole derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are often used in the development of new drugs with potential antimicrobial activity .

Synthesis Analysis

A common method for synthesizing benzoxazole derivatives involves the use of various halogen derivatives . The target products are usually obtained with good yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can vary greatly depending on the specific substituents attached to the benzoxazole ring .Chemical Reactions Analysis

Benzoxazole derivatives can undergo a variety of chemical reactions, depending on their specific structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary greatly depending on their specific structure .Applications De Recherche Scientifique

Herbicidal Activity

N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a related compound, demonstrates potential as a herbicide, effective against annual and perennial grasses. This suggests possible agricultural applications for N-(1,2-benzoxazol-3-yl)-3-chlorobenzamide in controlling unwanted vegetation in crops, forage legumes, certain turf grasses, and cultivated crops, given its structural similarity and potential for similar biological activity (K. Viste, A. J. Cirovetti, B. Horrom, 1970).

Chemical Synthesis and Reactivity

The benzoxazol-2-yl- substituent acts as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp(3))-H bonds adjacent to nitrogen in secondary amines. This property allows for the introduction and subsequent removal of the group, indicating its utility in synthetic organic chemistry for the selective modification of compounds (G. Lahm, T. Opatz, 2014).

Pharmacological Applications

Compounds with a benzoxazolone structure, including derivatives, have shown varying levels of antinociceptive activity, suggesting their potential in developing pain management therapies. This indicates that this compound could have applications in pharmacology, particularly in analgesic drug development (T. Önkol, M. Fethi Şahin, E. Yıldırım, K. Erol, Shigero Ito, 2004).

Material Science

In material science, the synthesis of benzoxazolone derivatives has been explored for their potential in creating novel materials. For example, the preparation of 2-mercaptobenzoxazole and its derivatives has led to the development of compounds with specific antibacterial properties, which could be crucial in designing new antimicrobial materials or coatings (Nuaman F. Alheety, 2019).

Environmental Sensing and Analysis

This compound and its derivatives could find applications in environmental monitoring and analysis. For instance, tribenzamides synthesized from benzoxazole derivatives have been used to modify electrodes for the sensitive and selective detection of mercuric ions in aqueous media, underscoring their potential in environmental sensing technologies (Aalia Manzoor, Tayyaba Kokab, Anam Nawab, Afzal Shah, H. Siddiqi, A. Iqbal, 2022).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(1,2-benzoxazol-3-yl)-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-10-5-3-4-9(8-10)14(18)16-13-11-6-1-2-7-12(11)19-17-13/h1-8H,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVAUOCDKHLMAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2673370.png)

![2-methylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2673371.png)

![N',3-dimethyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2673373.png)

![4-[(2-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2673376.png)

![2-[7-(4-Ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile](/img/structure/B2673380.png)

![5-(4-ethoxy-3-methoxyphenyl)-3-methyl-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2673383.png)

![1-(2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2673384.png)

![3-(3,4-dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2673385.png)

![2-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2673390.png)